molecular formula C14H8BrFN2O B1272771 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 419553-16-5

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1272771
CAS No.: 419553-16-5
M. Wt: 319.13 g/mol
InChI Key: HLGKTUKUEMPIGA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group at the 3-position and a fluorophenyl group at the 5-position of the oxadiazole ring.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Material Science: Used in the development of organic electronic materials and sensors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Safety and Hazards

The safety and hazards associated with 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 4-bromobenzohydrazide, 2-fluorobenzoyl chloride, triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGKTUKUEMPIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386402
Record name 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419553-16-5
Record name 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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